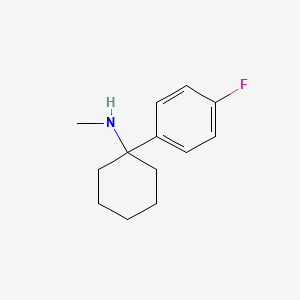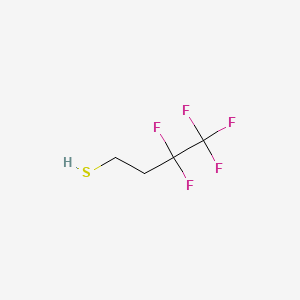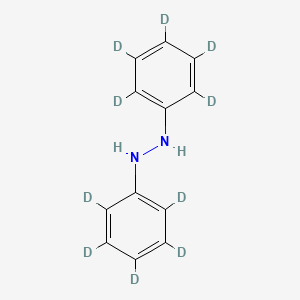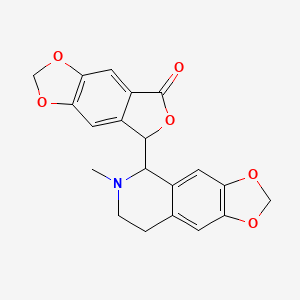![molecular formula C11H12F3NO2 B13408589 N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide CAS No. 74696-73-4](/img/structure/B13408589.png)
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is a chemical compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide typically involves the reaction of 4-(2,2,2-trifluoro-1-hydroxyethyl)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
74696-73-4 |
|---|---|
Molekularformel |
C11H12F3NO2 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO2/c1-2-9(16)15-8-5-3-7(4-6-8)10(17)11(12,13)14/h3-6,10,17H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
NKBABNRRDTZGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




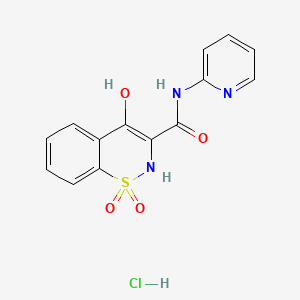
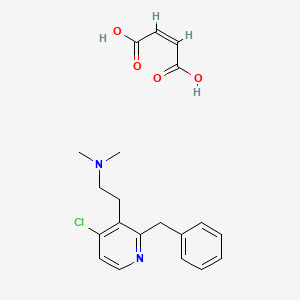

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
